Home > Products > Screening Compounds P28320 > 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline -

2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Catalog Number: EVT-4838614
CAS Number:
Molecular Formula: C15H13BrN6
Molecular Weight: 357.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound incorporating two key structural motifs: a [, , ]triazolo[1,5-c]quinazoline ring system and a 4-bromo-3-methyl-1H-pyrazole substituent linked via an ethyl bridge.

[1,2,4]Triazolo[1,5-c]quinazolines are a class of tricyclic heterocycles that have attracted considerable interest in medicinal chemistry due to their broad spectrum of biological activities. Studies have shown these compounds possess promising antimicrobial [, , , , ], antiviral [], and anticancer properties [, ].

Pyrazoles represent another important class of heterocyclic compounds with significant pharmacological potential. They have been reported to exhibit diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects [, , , ].

  • Preparation of the [, , ]triazolo[1,5-c]quinazoline core. This could be achieved through various methods reported in the literature, such as [5+1] cyclocondensation of [2-(3-aryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide [].
  • Alkylation of the [, , ]triazolo[1,5-c]quinazoline core with the 4-bromo-3-methyl-1H-pyrazole derivative. This could potentially involve a nucleophilic substitution reaction using a suitable base.
Molecular Structure Analysis
  • [1,2,4]Triazolo[1,5-c]quinazoline: This planar tricyclic ring system is expected to have a rigid structure with potential for π-π stacking interactions []. The presence of multiple nitrogen atoms in the ring provides sites for potential hydrogen bonding and coordination with metal ions.
Mechanism of Action
  • Interaction with enzymes: The compound may bind to and inhibit specific enzymes involved in crucial cellular processes, leading to its biological effects. This could include kinases, polymerases, or other enzymes known to be targeted by [, , ]triazolo[1,5-c]quinazolines and pyrazoles.
Applications
  • Antimicrobial research: The compound can be screened for its antibacterial and antifungal activity against various microorganisms [, , , , ].
  • Antiviral research: The compound can be tested for its antiviral activity against a range of viruses, including herpesviruses [].
  • Anticancer research: The compound can be evaluated for its antitumor activity against various cancer cell lines [, ].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It exhibits nanomolar inhibition of MET kinase activity, demonstrates desirable preclinical pharmacokinetic properties, and shows robust in vivo antitumor activity in a MET-dependent mouse model.

(R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

Compound Description: PF-00868554 is a potent and orally available inhibitor of the hepatitis C virus (HCV) polymerase. [, ] It displays favorable pharmacokinetic properties and has entered phase II clinical evaluation for the treatment of genotype 1 HCV.

2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and S-Substituted Derivatives

Compound Description: This series of compounds encompasses various 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives. Some potassium thiolates within this series demonstrate significant antibacterial activity against Staphylococcus aureus, exceeding the activity of trimethoprim. One compound, {2-[3-(1 H-indole-2-yl)-1 H-1,2,4-triazol-5-yl]phenyl}amine, exhibits cytotoxic effects against a range of cancer cell lines.

Relevance: This class of compounds shares the core triazoloquinazoline structure with 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, highlighting the potential of this scaffold for biological activity. The variation in heteroaryl substituents at the 2-position and modifications at the sulfur atom contribute to the diverse biological activities observed within this series.

7‐Phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine Derivatives

Compound Description: This series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, featuring a phosphonylbenzyl chain at position 7, was designed and synthesized as potential antagonists for the A2A adenosine receptor and as pesticide lead compounds.

Relevance: The triazolopyrimidine moiety in this series aligns with the triazoloquinazoline core of 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. The presence of a pyrazole ring further enhances the structural similarity, although the overall arrangement and additional substituents differ.

6-(1-Substituted-pyrazol-5-yl)-2-phenylthieno[2,3-d]pyrimidines

Compound Description: These compounds were synthesized by treating an enaminone derivative with various hydrazine compounds. The presence of a pyrazole ring directly linked to the thienopyrimidine core is a key feature of this series.

Relevance: While structurally distinct from 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline in their overall frameworks, these compounds highlight the relevance of pyrazole and pyrimidine moieties in the construction of biologically active molecules. The presence of a thiophene ring in these compounds contrasts with the quinazoline core of the target compound, showcasing the adaptability of these heterocyclic systems in medicinal chemistry.

2-phenyl-9H-tetrazolo[1′5′ : 1,5]pyrazolo[3,4-d]pyrimidine

Compound Description: This compound exists in equilibrium with its azido precursor, 3-azido-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The study of this equilibrium provides insight into the formation and stability of tetrazole rings fused to pyrazolopyrimidine systems.

Relevance: This compound emphasizes the structural diversity attainable within pyrazolo-fused heterocycles, similar to 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. While the target compound incorporates a triazole ring, this related compound showcases the potential for incorporating a tetrazole ring, further highlighting the versatility of this scaffold for drug development.

2-phenyl-4-methylfuran [2,3-e][1,2,4]triazolo [1,5-c]pyrimidine Derivatives

Compound Description: These compounds, incorporating a furan ring fused to a triazolopyrimidine core, were synthesized and evaluated for their antibacterial activity. Several of these derivatives exhibit activity against various bacterial strains.

Relevance: While incorporating a furan ring instead of the quinazoline present in 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, these compounds highlight the structural similarity of the triazole-fused pyrimidine system. They demonstrate the potential of modifying the core heterocyclic system while retaining the triazole moiety for the development of compounds with potential biological activity.

3-Aroyl-1-aryl-1H-[1,2,4]triazolo[3,4-c]-1,2,4-triazoles

Compound Description: These bicyclic compounds were synthesized from o-halogen-o-(phenylhydrazono)acetophenones and 3-amino-4H-1,2,4-triazole. The reaction pathway and structural features of these triazolo-triazoles were investigated using X-ray analysis and molecular modeling.

Relevance: Although lacking the pyrazole and quinazoline moieties, these compounds showcase the presence of a triazole ring incorporated into a bicyclic system, a structural feature also found in 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. This emphasizes the significance of triazole rings in the design of heterocyclic compounds with potential biological activity.

(Thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This series of compounds, incorporating both thienopyrazole and triazolothiadiazole moieties, was synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide through a multistep reaction sequence. The combination of these heterocyclic systems represents a novel structural framework for exploring biological activities.

Relevance: Although lacking the quinazoline core, these compounds share the triazole moiety with 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, highlighting the versatility of incorporating this ring system into diverse heterocyclic frameworks for drug development. The presence of a thienopyrazole moiety further emphasizes the relevance of fused heterocycles in medicinal chemistry.

7-Arylazo-7H-3-(2-methyl-1H-indol-3-yl)pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones

Compound Description: This series of compounds, incorporating a pyrazolotriazole core linked to an indole moiety, was synthesized from 4-amino-3-mercapto-5-(2-methyl-1H-indol-3-yl)-1,2,4-triazole and ethyl arylhydrazono-chloroacetate. The biological activities of these compounds were evaluated, demonstrating their potential for pharmacological applications.

Relevance: These compounds highlight the presence of a pyrazole-fused triazole ring system, a structural motif also found in 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. The presence of an indole moiety in these compounds showcases the possibility of incorporating additional aromatic systems into this scaffold, further diversifying its structural and pharmacological properties.

4-(pyrazol‐3‐yl)[1,2,4]triazolo[4,3-a]quinoxalines

Compound Description: These compounds were synthesized from 2-chloro-3-[5-(acetoxymethyl)-1-phenylpyrazol-3-yl]quinoxaline through reactions with aroylhydrazines, acetic anhydride, and acetylacetone. The synthesis and characterization of these tricyclic compounds highlight the versatility of the pyrazolyl-triazoloquinoxaline scaffold for exploring chemical modifications.

Spiro-condensed [, , ]triazolo[1,5-c]quinazolines

Compound Description: This series of compounds features spiro-condensed [, , ]triazolo[1,5-c]quinazolines, incorporating various aliphatic, aromatic, and heterocyclic rings at the spiro center. The synthesis, spectral characteristics, and structural confirmation of these compounds highlight the synthetic accessibility and structural diversity achievable within this scaffold.

Relevance: This class of compounds shares the triazoloquinazoline core with 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, emphasizing the potential of this structural motif for pharmacological activity. The incorporation of spiro rings further expands the structural diversity of this scaffold, offering opportunities to explore novel chemical space and potentially enhance biological properties.

5-R-5-R1-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines and 5-methyl-2-aryl-[1,2,4]triazolo[1,5-c]quinazoline

Compound Description: These compounds, including both 5,6-dihydro and fully aromatic derivatives, were synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aliphatic and aromatic ketones. The study highlights the impact of reaction conditions and ketone structure on the formation of these triazoloquinazolines.

Relevance: This class of compounds directly relates to 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, sharing the core triazoloquinazoline structure. The variation in substituents at the 2-, 5-, and 6-positions emphasizes the structural diversity within this scaffold, allowing for the exploration of different chemical modifications and their influence on biological activity.

2,7-Diethyl-5H-pyrazolo[1,5-b][1,2,4]triazole Derivatives

Compound Description: This series of compounds, incorporating a pyrazolotriazole core with various substituents at the 6-position, was designed and synthesized as potential angiotensin II receptor antagonists. Introducing C-linked oxygen functional groups at the 6-position led to increased in vitro activity.

Relevance: Although the triazole ring is fused to a pyrazole in a different manner compared to 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, these compounds highlight the relevance of incorporating both pyrazole and triazole moieties within a heterocyclic framework for biological activity.

Pyrazolo[1,5-a]pyrimidines and Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine

Compound Description: These compounds were synthesized by condensing sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines. These compounds demonstrate the synthetic versatility of pyrazolone intermediates for generating diverse heterocyclic scaffolds.

Relevance: These compounds highlight the significance of pyrazole and pyrimidine moieties in the construction of biologically active molecules, similar to 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. While the target compound incorporates a triazole ring fused to the pyrimidine, these related compounds emphasize the broader relevance of pyrazolopyrimidine scaffolds in medicinal chemistry.

Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate Derivatives

Compound Description: These two series of compounds were synthesized through a sequence of reactions involving ethyl 2-(benzo[d]thiazol-2-yl)acetate and various arylidinemalononitrile derivatives or cyanoacrylate derivatives. [, ] The triazolopyrimidine derivatives were further modified through reactions with electrophilic reagents. [, ]

Relevance: Although these compounds lack the pyrazole moiety present in 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, they showcase the structural diversity attainable by combining different heterocyclic systems. [, ] The presence of a triazolopyrimidine core in the latter series highlights the relevance of this structural motif for biological activity, further demonstrating the versatility of incorporating triazole rings into heterocyclic scaffolds. [, ]

5-Ethoxy-2-X-[1,2,4]triazolo[1,5-c]quinazolines

Compound Description: This series of compounds was synthesized by reacting 2-ethoxy-4-hydrazinoquinazoline with various acid chlorides, including benzoyl, crotonyl, cinnamyl, and 2-furoyl chlorides. The products were characterized and further evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria.

Relevance: This class of compounds shares the core triazoloquinazoline structure with 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, highlighting the potential of this scaffold for biological activity. The variation in substituents at the 2-position emphasizes the structural diversity within this scaffold, allowing for exploration of different chemical modifications and their impact on biological properties.

2-[(5-methyl-s-triazolo[4,3-c]quinazolin-3-yl)thio]-N-benzylacetanilide

Compound Description: This compound was synthesized through a multistep process starting from 2-methyl-4-chloroquinazoline, involving the formation of a hydrazine derivative, conversion to a triazolethione, and subsequent S-alkylation. The definitive synthesis and characterization of this compound corrected previous structural misassignments in the literature.

Relevance: This compound highlights the presence of a triazoloquinazoline core, similar to 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline. The specific substitution pattern and the presence of a thioether linkage showcase the potential for further modifications and derivatization within this structural framework.

Properties

Product Name

2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

IUPAC Name

2-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

Molecular Formula

C15H13BrN6

Molecular Weight

357.21 g/mol

InChI

InChI=1S/C15H13BrN6/c1-10-12(16)8-21(19-10)7-6-14-18-15-11-4-2-3-5-13(11)17-9-22(15)20-14/h2-5,8-9H,6-7H2,1H3

InChI Key

XJJPVFFVBVUESW-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1Br)CCC2=NN3C=NC4=CC=CC=C4C3=N2

Canonical SMILES

CC1=NN(C=C1Br)CCC2=NN3C=NC4=CC=CC=C4C3=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.